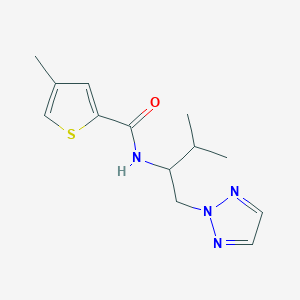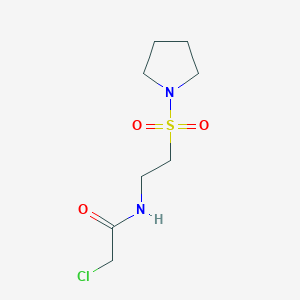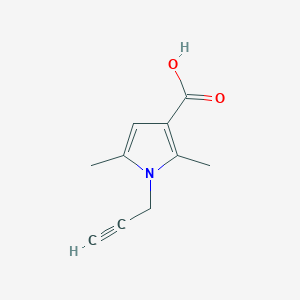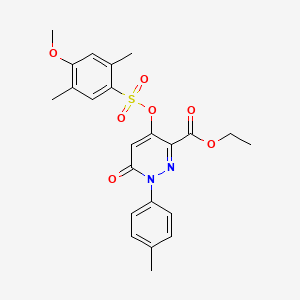![molecular formula C20H14F4N4O B2450612 1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1203065-05-7](/img/structure/B2450612.png)
1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H14F4N4O and its molecular weight is 402.353. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
The pyranopyrimidine core, closely related to the specified compound, plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research emphasizes the applicability of 5H-pyrano[2,3-d]pyrimidine scaffolds and the synthetic pathways employed for their development. These pathways involve a variety of hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts, signifying the compound's relevance in chemical synthesis and the role of catalysts in constructing complex molecular structures (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold, a structural cousin of the specified compound, is recognized as a privileged heterocycle in drug discovery. It serves as a building block for drug-like candidates with a broad range of medicinal properties, such as anticancer, CNS agents, and anti-infectious drugs. The structure-activity relationship studies around this scaffold have led to the development of numerous lead compounds for various disease targets, highlighting the compound's potential in medicinal chemistry and drug development (Cherukupalli et al., 2017).
Optoelectronic Materials
Compounds incorporating quinazoline and pyrimidine structures, similar to the compound , are extensively researched for their applications in optoelectronics. These compounds are crucial in the fabrication of electronic devices, luminescent elements, and photoelectric conversion elements. The integration of pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials, indicating the compound's potential in the field of optoelectronics and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Kinase Inhibition
Pyrazolo[3,4-b]pyridine, structurally related to the specified compound, is known for its versatility in interacting with kinases through multiple binding modes. This makes it a key scaffold in the design of kinase inhibitors, covering a broad range of kinase targets. The ability of such scaffolds to form hydrogen bond donor–acceptor pairs, particularly at the hinge region of the kinase, is crucial for inhibitor potency and selectivity, indicating the compound's relevance in the development of kinase inhibitors (Wenglowsky, 2013).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N4O/c21-17-7-2-1-5-14(17)11-28-18-16(9-26-28)19(29)27(12-25-18)10-13-4-3-6-15(8-13)20(22,23)24/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXLHAOORSRTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2450531.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)
![1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B2450537.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea](/img/structure/B2450545.png)


![Tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2450551.png)
